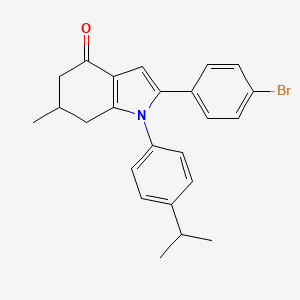

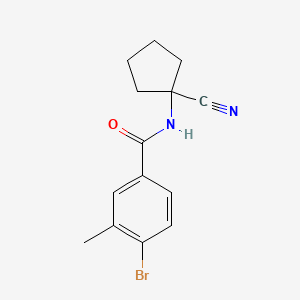

![molecular formula C44H30N4O3S2 B2756746 N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[4-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide CAS No. 476211-66-2](/img/structure/B2756746.png)

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[4-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[4-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide is a useful research compound. Its molecular formula is C44H30N4O3S2 and its molecular weight is 726.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical and Electrochromic Properties

Research on electropolymerizable monomers, including those related to the compound , has demonstrated the potential for creating poly(amide-amine) films with redox-active and electrochromic capabilities. Such films exhibit reversible electrochemical oxidation processes with significant color changes, offering applications in smart windows, displays, and sensors due to their high contrast ratios in the visible and near-infrared (NIR) regions. For instance, S. Hsiao and Hui-min Wang (2016) developed novel electropolymerizable monomers that upon polymerization, yielded films exhibiting both electrochromic and fluorescent properties, indicating their utility in advanced material applications (Hsiao & Wang, 2016).

Antimicrobial and Antifungal Applications

A significant area of research involves the synthesis of derivatives for antimicrobial and antifungal applications. Various studies have synthesized and evaluated the biological activity of compounds bearing a thiazole core, revealing their potential as novel antimicrobial agents. For example, D. Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains, as well as against fungal strains (Bikobo et al., 2017). Such findings highlight the versatility of thiazole derivatives in developing new antimicrobial agents with broad-spectrum efficacy.

Photophysical Properties and Fluorescence Applications

The photophysical properties of thiazole derivatives have also been extensively studied, showcasing their potential in fluorescence applications. Vikas Padalkar and colleagues (2011) investigated novel benzimidazole, benzoxazole, and benzothiazole derivatives, focusing on their excited state intramolecular proton transfer (ESIPT) inspired fluorescent characteristics. These compounds exhibited single absorption and dual emission features, useful in fluorescence-based sensors and imaging technologies (Padalkar et al., 2011).

Advanced Material Synthesis and Characterization

Further, the synthesis and characterization of polymers and materials incorporating thiazole units have been explored for their unique properties, including thermal stability and solubility in polar aprotic solvents. M. Ghaemy et al. (2009) synthesized polyamides with bulky triaryl imidazole pendent groups, exhibiting medium molecular weight and good thermal stability, underscoring their potential in high-performance material applications (Ghaemy et al., 2009).

properties

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[4-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4O3S2/c49-41(47-43-45-37(29-13-5-1-6-14-29)39(52-43)31-17-9-3-10-18-31)33-21-25-35(26-22-33)51-36-27-23-34(24-28-36)42(50)48-44-46-38(30-15-7-2-8-16-30)40(53-44)32-19-11-4-12-20-32/h1-28H,(H,45,47,49)(H,46,48,50) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXGQROKPJCDAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=C(S5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide](/img/structure/B2756664.png)

![[4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2756670.png)

![3-Benzyl-8-(trifluoromethyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3,5]thiadiazin-6-one](/img/structure/B2756675.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756676.png)

![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2756678.png)

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2756680.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine](/img/structure/B2756682.png)

![4-Oxo-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2756684.png)